3-Amino-4-(2-bromophenyl)butyric Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(2-bromophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOKKDLKBJXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating Ortho Brominated Phenyl Derivatives
The introduction of a bromine atom at the ortho position of the phenyl ring in a GABA analog is a strategic synthetic choice. Halogenation, in general, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, ortho-bromination is explored for several key reasons:
Conformational Restriction: The bulky bromine atom at the ortho position can restrict the rotation of the phenyl ring. This conformational rigidity can lead to a more specific interaction with target receptors, potentially increasing potency and reducing off-target effects.
Altered Lipophilicity: The presence of bromine increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a critical step for centrally acting drugs.
Modified Electronic Properties: Bromine is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the basicity of the amino group. These changes can affect the molecule's ionization state at physiological pH, influencing its binding to receptors and transporters.
The study of ortho-brominated compounds is part of a broader effort to understand the structure-activity relationships (SAR) of phenyl-substituted GABA analogs. By systematically modifying the position and nature of the substituent on the phenyl ring, researchers can map out the chemical features required for desired biological activity.
Current Gaps and Future Directions in Chemical and Biological Research
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the primary goal is to devise a convergent and efficient synthetic route. The key disconnections involve breaking the molecule down at its most strategic bonds.
The most logical retrosynthetic disconnections for this compound are identified at the C3-N bond and the C3-C4 bond.
C3-N Bond Disconnection (Amine Synthesis): This approach disconnects the amino group, suggesting its introduction late in the synthesis. This can be achieved via the reduction of a corresponding azide, nitro compound, or through reductive amination of a β-keto ester. This strategy transforms the target molecule back to a 4-(2-bromophenyl)-3-oxobutanoic acid derivative.
C3-C4 Bond Disconnection (Carbon Skeleton Formation): This strategy involves breaking the bond between the benzylic carbon (C4) and the chiral center (C3). This leads to precursors such as a 2-bromophenylmethyl synthon (e.g., 2-bromobenzyl bromide) and a 3-aminopropanoic acid derivative. A more common variant of this disconnection is through a conjugate addition pathway, where the aryl group is added to a Michael acceptor. This points towards starting materials like a derivative of crotonic acid and a 2-bromophenyl organometallic reagent.
A plausible retrosynthetic pathway is illustrated below:
This analysis suggests that starting materials like 2-bromobenzaldehyde, malonic acid derivatives, and ammonia (B1221849) sources are viable precursors for building the target molecule.
Enantioselective and Diastereoselective Synthesis of Chiral Centers
Creating the chiral center at the C3 position with a specific stereochemistry (enantioselectivity) is a significant challenge in modern organic synthesis. Advanced strategies employ either chiral auxiliaries or catalytic asymmetric methods.
Chiral Auxiliary-Mediated Methodologies
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed.
For the synthesis of β-amino acids like the target molecule, Evans oxazolidinone auxiliaries are highly effective. A general approach would be:
Acylation of an Evans auxiliary with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride).
Stereoselective conjugate addition of an organocuprate reagent derived from 2-bromobenzene to the resulting N-enoyl oxazolidinone. The bulky auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the stereochemistry at C3 and C4.
Removal of the chiral auxiliary via hydrolysis (e.g., with lithium hydroxide) to yield the enantiomerically enriched carboxylic acid.
While highly effective, this method is stoichiometric, requiring one equivalent of the often-expensive chiral auxiliary.
Asymmetric Catalysis: Organocatalysis and Metal-Catalyzed Systems
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.
Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze reactions. scitechdaily.com For the synthesis of β-amino acids, chiral amine catalysts (e.g., derived from proline) or thiourea (B124793) catalysts can be used to promote asymmetric Mannich reactions or Michael additions. mdpi.com For example, an asymmetric Michael addition of a nucleophile to a nitroalkene derived from 2-bromobenzaldehyde, catalyzed by a chiral thiourea, could establish the stereocenter. The catalyst activates the electrophile and directs the nucleophile through hydrogen bonding interactions. mdpi.com
Metal-Catalyzed Systems: Transition metal catalysts, particularly those based on rhodium, palladium, or ruthenium, are powerful tools for asymmetric synthesis. A highly efficient method for preparing structurally similar compounds is the rhodium-catalyzed asymmetric conjugate addition. orgsyn.orgorgsyn.org
A well-documented procedure for a related compound, (S)-3-(4-bromophenyl)butanoic acid, demonstrates this strategy's power. orgsyn.orgorgsyn.org This can be adapted for the 2-bromo isomer.
Asymmetric Conjugate Addition: (2-bromophenyl)boronic acid is added to an α,β-unsaturated ester, such as ethyl crotonate.
Catalyst System: The reaction is catalyzed by a rhodium precursor (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) and a chiral phosphine (B1218219) ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). orgsyn.org The chiral ligand creates a chiral environment around the metal center, which controls the stereochemical outcome of the addition.
Hydrolysis: The resulting ester is hydrolyzed to give the enantiomerically enriched carboxylic acid. orgsyn.org
This method is highly scalable and provides excellent enantioselectivity, making it suitable for industrial applications. orgsyn.org
Table 2: Comparison of Enantioselective Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct a reaction. | High diastereoselectivity, reliable. | Generates stoichiometric waste, requires extra steps for attachment/removal. |
| Organocatalysis | Uses a catalytic amount of a small, metal-free chiral organic molecule. scitechdaily.com | Metal-free, often mild conditions, readily available catalysts. | Catalyst loading can be high, may have lower turnover numbers than metal catalysts. |
| Metal Catalysis | Uses a catalytic amount of a chiral transition metal complex. orgsyn.org | High efficiency and selectivity, very low catalyst loading, highly scalable. orgsyn.org | Potential for metal contamination in the product, ligands can be expensive. |
Biocatalytic Transformations and Enzyme-Mediated Routes
The integration of biocatalysis into the synthesis of chiral β-amino acids represents a significant advancement towards more efficient and selective chemical manufacturing. Enzyme-mediated routes, particularly those employing transaminases, are gaining prominence for establishing the crucial chiral amine center. google.com Although enzyme-catalyzed synthesis is a powerful tool for creating chiral β-amino acids, its broader industrial application has sometimes been limited by factors such as the need for specialized equipment and concerns about enzyme stability. google.com
A prominent biocatalytic strategy involves the asymmetric amination of a prochiral ketone precursor. In an analogous synthesis for a related compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid, a one-pot method utilizes a transaminase to directly convert a β-keto ester, 3-carbonyl-4-(2,4,5-trifluorophenyl)-butyrate, into the desired chiral amino acid. nus.edu.sg This reaction is typically conducted under mild, weakly alkaline conditions, often employing a co-solvent like ethylene (B1197577) glycol. nus.edu.sg A key aspect of process optimization in these enzymatic reactions is the controlled, slow addition of the substrate to the reaction system, which helps to mitigate potential substrate inhibition and improve conversion efficiency. nus.edu.sg This approach offers a direct pathway to the target product in a single step under gentle reaction conditions, making it highly suitable for industrial production. nus.edu.sg
Table 1: Comparison of Catalytic Methods for Chiral Amine Formation
| Feature | Asymmetric Hydrogenation | Chiral Induction | Enzyme-Catalyzed Synthesis |
| Catalyst Type | Metal-based (e.g., Rhodium, Ruthenium) with chiral ligands | Chiral auxiliaries | Enzymes (e.g., Transaminases) |
| Key Challenge | Difficult preparation and high cost of catalysts and ligands google.com | Stoichiometric use of expensive auxiliaries | Enzyme stability, complex equipment google.com |
| Industrial Viability | Applied in several processes | Less common due to waste | Growing, but challenges remain google.com |
Chiral Resolution Techniques for Enantiomeric Purity Enhancement
While direct asymmetric synthesis is the ideal, classical chiral resolution remains a mainstream industrial method for producing enantiomerically pure compounds. google.com However, a major drawback of this approach is that the undesired enantiomer often becomes a waste product, increasing costs and environmental impact. google.com A critical component of any chiral synthesis is the ability to accurately assess enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a definitive analytical technique for this purpose. A validated method for the enantiomeric separation of the related compound β-amino-β-(4-bromophenyl) propionic acid has been developed using a (R,R) Whelk-01 chiral column. tsijournals.com This method employs a normal-phase mobile system consisting of n-hexane, ethanol (B145695), trifluoroacetic acid (TFA), and isopropyl amine, achieving excellent separation of the (R) and (S) enantiomers with a resolution value greater than 2.5. tsijournals.com
For preparative separation and enhancement of enantiomeric purity on a larger scale, crystallization is a powerful technique. A process for a related brominated phenylbutanoic acid derivative involves the hydrolysis of the corresponding ethyl ester followed by crystallization from heptane (B126788). orgsyn.orgorgsyn.org This "reverse crystallization" process is effective for significantly boosting the enantiomeric excess of the product. orgsyn.org The crude solid is dissolved in hot heptane, and then allowed to cool slowly, causing the desired enantiomer to crystallize out in high purity. orgsyn.orgorgsyn.org
Table 2: Chiral HPLC Method Parameters for a Related Analyte
| Parameter | Condition | Source |
| Column | (R,R) Whelk-01 | tsijournals.com |
| Mobile Phase | n-hexane, ethanol, TFA, isopropyl amine | tsijournals.com |
| Detection | UV | tsijournals.com |
| Resolution (R/S) | > 2.5 | tsijournals.com |
| Run Time | ~35 minutes | tsijournals.com |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to reduce the environmental footprint of chemical production through innovative process design.
Solvent selection is a cornerstone of green synthesis. Traditional syntheses often rely on hazardous chlorinated solvents like dichloromethane. google.com A key green strategy is to replace such solvents with safer alternatives. For instance, in the Boc-protection step of a similar amino acid, using toluene—an organic solvent immiscible with water—was found to be a preferable alternative to dichloromethane, leading to a reduction in impurities. google.com
An even greener approach is the use of aqueous solvent systems. A one-pot, three-component synthesis of related heterocyclic structures was successfully performed at room temperature in a simple water and ethanol mixture. scielo.org.za In the realm of biocatalysis, alternative media such as ethylene glycol have been used as effective co-solvents in enzymatic reactions. nus.edu.sg The use of heptane, a less toxic aliphatic hydrocarbon, for large-scale crystallization and purification is another example of a greener solvent choice compared to many alternatives. orgsyn.orgorgsyn.org
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the mass of the desired product to the total mass of all reactants. primescholars.com Reactions like substitutions often have poor atom economy because a significant portion of the reactant atoms end up in waste byproducts. primescholars.com
To improve atom economy, chemists design reactions that incorporate the maximum number of reactant atoms into the final product. Multi-component reactions, which combine several reactants in a single step, are an excellent strategy for improving atom economy and reducing waste from intermediate purification steps. scielo.org.za
Scale-Up Considerations and Process Optimization
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including maintaining reaction control, ensuring efficient heat transfer, and achieving consistent product quality. The large-scale synthesis of a closely related analog, (S)-3-(4-bromophenyl)butanoic acid, provides a case study in process optimization. orgsyn.orgorgsyn.org
The process was successfully scaled to 125 mmol in a 1-liter reaction vessel. orgsyn.org Optimization involved careful control of reaction parameters, such as heating the reaction to a specific temperature (30 °C) and monitoring its progress over time (21 hours) using analytical techniques like LCMS to ensure completion. orgsyn.org
The work-up and purification procedures were also designed for scalability. This included extractions, filtration through a plug of silica (B1680970) gel to remove catalyst residues, and a robust crystallization protocol from heptane to ensure high purity on a large scale. orgsyn.orgorgsyn.org For biocatalytic processes, optimization for scale-up may involve controlling the substrate feed rate to avoid enzyme inhibition, a common issue at high concentrations. nus.edu.sg A thorough hazard and risk analysis is considered essential before performing any reaction on a large scale. orgsyn.org
Table 3: Key Parameters for Process Scale-Up
| Parameter | Optimization Strategy | Purpose | Source |
| Reaction Monitoring | Use of LCMS or quantitative NMR | To track conversion and ensure reaction completion | orgsyn.org |
| Temperature Control | Heating to a consistent, optimized temperature (e.g., 30 °C) | To ensure optimal reaction rate and minimize side products | orgsyn.org |
| Purification | Crystallization from a selected solvent (e.g., heptane) | To achieve high purity and yield on a large scale | orgsyn.orgorgsyn.org |
| Substrate Addition | Slow, controlled dropwise addition (in biocatalysis) | To prevent substrate inhibition and improve enzyme efficiency | nus.edu.sg |
| Safety | Pre-reaction hazard and risk assessment | To ensure safe operation at industrial scale | orgsyn.org |
Chemical Reactivity and Derivatization of 3 Amino 4 2 Bromophenyl Butyric Acid
Reactions at the Amino Functionality
The primary amino group in 3-Amino-4-(2-bromophenyl)butyric acid is a nucleophilic center, readily participating in reactions typical of primary amines.
The amino group can react with activated carboxylic acids or acyl halides to form amide bonds. In the context of creating larger, peptide-like structures, this is achieved through peptide coupling reactions. These reactions involve the activation of a carboxylic acid partner, which then reacts with the amine of this compound.
The activation of the carboxyl group is necessary because the direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is typically unfavorable under mild conditions. youtube.com Activation is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. youtube.com Common classes of coupling reagents include carbodiimides, such as Dicyclohexylcarbodiimide (DCC), and uronium/iminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are often included to suppress side reactions and reduce the risk of racemization.
For instance, the condensation of an N-protected amino acid with an amine, a reaction central to peptide synthesis, illustrates this process. google.com This methodology is directly applicable to forming an amide bond at the amino group of this compound.
The nitrogen atom of the amino group can be alkylated or acylated. N-alkylation introduces alkyl groups onto the amine, a modification that can increase lipophilicity in derivative molecules. monash.edu Methods for N-alkylation often require prior protection of the amino group, for example as a sulfonamide, which increases the acidity of the N-H proton and facilitates deprotonation and subsequent alkylation. monash.edu
N-acylation is a common transformation, often performed to install a protecting group (see section 3.1.3). For example, the reaction of a similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, with Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like sodium hydroxide, results in the formation of the N-Boc protected derivative. google.com This type of acylation is a standard procedure that is also applicable to this compound.
Given the reactivity of the amino group, it is often necessary to temporarily block or "protect" it to allow for selective reactions at the carboxylic acid moiety. organic-chemistry.org Carbamates are the most common type of protecting group for amines. masterorganicchemistry.com The choice of protecting group is critical as it dictates the conditions required for its subsequent removal (deprotection). An effective protection strategy involves high-yield reactions for both the protection and deprotection steps. organic-chemistry.org Some widely used amine protecting groups and their deprotection conditions are summarized in the table below.
| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |
The Boc group is a prominent example, used in the synthesis of various derivatives of related amino acids. google.comnextpeptide.comchemdad.com The orthogonality of these groups is a key principle in multi-step synthesis; for example, a Boc group can be removed with acid without affecting a Cbz group, and a Cbz group can be removed by hydrogenation while leaving a Boc group intact. organic-chemistry.orgmasterorganicchemistry.com
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group provides an electrophilic carbon center and an acidic proton, enabling a different set of chemical transformations.
The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification). libretexts.org For example, the synthesis of related compounds often involves the hydrolysis of an ethyl ester to yield the carboxylic acid, demonstrating the reversible nature of this transformation. orgsyn.orgorgsyn.org The forward reaction, esterification, can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net
Similar to the reactions at the amino group, the carboxylic acid can be activated to form amides. This involves treating the carboxylic acid with a coupling agent (like those mentioned in section 3.1.1) followed by the addition of a primary or secondary amine. google.com This reaction is fundamental for creating a wide array of amide derivatives. For example, (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid can be coupled with various amines using reagents like carbonyldiimidazole (CDI) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) in the presence of N-methylmorpholine to form the corresponding amide. google.com
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, but more powerful hydride reagents are effective. libretexts.org
Common reagents for this reduction are listed in the table below.
| Reagent | Abbreviation | Typical Conditions | Notes |
| Lithium Aluminum Hydride | LAH, LiAlH₄ | Diethyl ether or Tetrahydrofuran (THF), followed by aqueous workup. | Highly reactive and non-selective, will also reduce other functional groups like esters and amides. libretexts.orgcommonorganicchemistry.com |
| Borane | BH₃ | Tetrahydrofuran (THF) or Dimethyl Sulfide (SMe₂) complex. | More selective for carboxylic acids over esters, offering a degree of chemoselectivity. commonorganicchemistry.comic.ac.uk |
The reaction with LiAlH₄ proceeds via the formation of a lithium carboxylate salt, which is then reduced by hydride transfer. libretexts.org Borane reagents also effectively reduce carboxylic acids to 1° alcohols. commonorganicchemistry.comresearchgate.net The choice between these reagents often depends on the presence of other functional groups in the molecule that need to be preserved. commonorganicchemistry.com
Reactivity of the Aryl Bromide Group
The carbon-bromine bond on the phenyl ring is a key site for derivatization, enabling the introduction of a wide array of substituents through various metal-catalyzed and substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide present in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. clockss.org These reactions typically require an N-protected and C-protected form of the amino acid to ensure compatibility with the reaction conditions.
Prominent examples of such couplings include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. For a protected derivative of this compound, this would allow the introduction of various aryl or heteroaryl groups at the 2-position of the phenyl ring. nih.govchemicalbook.com
Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netnih.gov An intramolecular Heck reaction, where the alkene is part of a substituent on the amino or carboxyl group, can be a powerful strategy for synthesizing complex heterocyclic structures and constrained amino acids. researchgate.netprinceton.eduresearcher.life
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. nih.govmdpi.comnih.gov This reaction is particularly useful for synthesizing derivatives where the bromine is replaced by a substituted amino group, significantly expanding the molecular diversity. The use of specialized phosphine (B1218219) ligands (e.g., RuPhos, XPhos) is often crucial for achieving high yields, especially with complex substrates. rsc.orgapeptides.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions An illustrative table based on typical conditions for related aryl bromide substrates.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | 2-Arylphenyl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 2-Vinylphenyl derivative |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 2-Aminophenyl derivative |
Lithiation and Grignard Reagent Formation for Further Functionalization
The aryl bromide can be converted into a more reactive organometallic species, such as an organolithium or Grignard reagent, which can then react with a variety of electrophiles. However, the presence of the acidic protons on the amine and carboxylic acid functional groups is incompatible with these highly basic organometallic reagents. masterorganicchemistry.commasterorganicchemistry.com Consequently, protection of both the amine (e.g., as a Boc-carbamate) and the carboxylic acid (e.g., as an ester) is mandatory before attempting these transformations. masterorganicchemistry.com
Lithiation: Treatment of the protected aryl bromide with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) at low temperatures can induce a lithium-halogen exchange, forming an aryllithium species. This powerful nucleophile can then be quenched with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups. Alternatively, directed ortho-metalation could be a strategy if a suitable directing group is installed on the molecule. baranlab.org
Grignard Reagent Formation: The corresponding Grignard reagent can be formed by reacting the protected aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether. nih.govorganic-chemistry.org This organomagnesium compound is a potent nucleophile, useful for additions to carbonyls and other electrophiles. Research on related structures has shown that arylmagnesium bromides can be used in key synthetic steps, such as the ring-opening of aziridines to generate more complex amino acid frameworks. researchgate.net
Modifications and Functionalization of the Butyric Acid Backbone
The γ-amino acid backbone of the molecule offers two primary sites for functionalization: the carboxylic acid and the amino group.
The carboxylic acid can undergo standard transformations:
Esterification: Conversion to methyl, ethyl, or tert-butyl esters is often a necessary first step for subsequent reactions or to improve solubility in organic solvents.
Amide Bond Formation: Coupling with various primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can generate a diverse library of amides. openstax.org
The amino group can be functionalized through:
Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.
Furthermore, the bifunctional nature of the backbone allows for intramolecular cyclization. Under appropriate conditions, the molecule can be induced to form a seven-membered lactam, a heterocyclic scaffold of interest in medicinal chemistry. The formation of smaller β-lactams is also a possibility through multi-step synthetic sequences where the parent molecule is modified and then cyclized. researchgate.netmdpi.comorganic-chemistry.orgnih.gov
Synthetic Applications as a Chemical Building Block for Complex Architectures
The dual reactivity of this compound makes it a valuable precursor for a variety of complex molecular structures.
Constrained Amino Acids and Peptidomimetics: The aryl bromide can be used as a handle to form a new bond back to the amino acid backbone via an intramolecular cross-coupling reaction, such as an intramolecular Heck reaction. researchgate.net This creates a conformationally constrained amino acid, a type of structure highly sought after in drug design to create peptides with stable secondary structures (e.g., helices or turns). nih.govnih.gov
Heterocycle Synthesis: The molecule is a key precursor for various heterocyclic systems. For example, intramolecular amidation can lead to lactams. organic-chemistry.org More complex sequences, where the aryl bromide is first functionalized and then cyclized with the side chain, can lead to the synthesis of benzodiazepines and other related fused heterocycles, which are privileged scaffolds in medicinal chemistry. wum.edu.plnih.gov
Fragment-Based Drug Discovery: As a bifunctional molecule, it can be elaborated at either the aryl position or the amino acid backbone, making it an ideal building block for creating libraries of compounds for fragment-based drug discovery.
Advanced Analytical Characterization of 3 Amino 4 2 Bromophenyl Butyric Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. numberanalytics.com For 3-Amino-4-(2-bromophenyl)butyric acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.
Proton (¹H) NMR for Structural Elucidation and Purity Assessment
Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. nih.gov The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the protons of the aminobutyric acid chain. docbrown.infochemicalbook.com
The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the protons on the carbon adjacent to the carboxylic acid group (α-protons) and the amino group (β-proton) would appear at different chemical shifts. chemicalbook.com The integration of the signal peaks provides the ratio of protons in different environments, confirming the presence of all expected hydrogen atoms. docbrown.info
Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the number of neighboring protons and helps establish the connectivity of the atoms in the aliphatic chain. docbrown.infoubc.ca Purity can also be assessed, as impurities would present as additional, unassignable peaks in the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
This table presents hypothetical data based on the analysis of similar structures. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |
| Aromatic (C₆H₄Br) | 7.0 - 7.6 | Multiplet | ~7-8 | Four protons on the 2-bromophenyl ring. |
| Methine (CH-N) | ~3.6 | Multiplet | ~6-8 | Proton at the C3 position, adjacent to the amino group and two methylene (B1212753) protons. chemicalbook.com |
| Methylene (CH₂-Ph) | ~2.8 - 3.0 | Multiplet | ~7-14 | Two diastereotopic protons at the C4 position, coupled to the C3 proton. |
| Methylene (CH₂-COOH) | ~2.5 | Multiplet | ~6-7 | Two diastereotopic protons at the C2 position, adjacent to the carboxylic acid and coupled to the C3 proton. chemicalbook.com |
| Amine (NH₂) | Variable | Broad Singlet | N/A | Protons of the primary amine; signal can broaden or exchange with solvent. |
| Carboxylic Acid (COOH) | > 10 | Broad Singlet | N/A | Acidic proton of the carboxylic acid group; often a very broad signal. docbrown.info |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is a powerful technique that provides information about the carbon framework of a molecule. numberanalytics.com Since the natural abundance of the ¹³C isotope is low (~1.1%), proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line. numberanalytics.com This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms in the molecule.
For this compound, the ¹³C NMR spectrum would confirm the presence of ten distinct carbon environments: six for the aromatic ring and four for the butyric acid chain. docbrown.infodocbrown.info The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the identification of carbonyl carbons, carbons bonded to bromine, aromatic carbons, and aliphatic carbons. docbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
This table presents hypothetical data based on the analysis of similar structures. Actual chemical shifts can vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Inferred Structural Information |
| Carboxylic Acid (C=O) | ~175 | Carbonyl carbon of the carboxylic acid functional group. docbrown.info |
| Aromatic (C-Br) | ~122 | Aromatic carbon directly attached to the electronegative bromine atom. docbrown.info |
| Aromatic (CH) | 127 - 133 | Four distinct signals for the CH carbons of the phenyl ring. |
| Aromatic (C-C₄) | ~139 | Quaternary aromatic carbon attached to the butyric acid chain. |
| Methine (C-N) | ~50 | Aliphatic carbon at C3, bonded to the nitrogen of the amino group. |
| Methylene (C-COOH) | ~40 | Aliphatic carbon at C2, adjacent to the carboxylic acid. chemicalbook.com |
| Methylene (C-Ph) | ~38 | Aliphatic carbon at C4, adjacent to the phenyl ring. |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. wikipedia.org These techniques distribute signals across two frequency axes, resolving overlap and clarifying complex structural details. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity within the aliphatic chain, showing correlations between the protons on C2, C3, and C4.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.com It is invaluable for definitively assigning the ¹H signals to their corresponding ¹³C signals in the carbon skeleton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). scribd.com HMBC is critical for piecing together the entire molecular puzzle. It would show correlations from the C4 methylene protons to carbons within the phenyl ring, confirming the attachment point of the side chain. It also helps assign quaternary carbons, which are invisible in HSQC spectra. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is the primary NMR method for determining stereochemistry. For this compound, which has a chiral center at C3, NOESY can help elucidate the relative spatial arrangement of the protons and substituents around this center. mdpi.com
Table 3: Application of 2D NMR Techniques for Structural Elucidation
| Technique | Correlation Type | Information Gained for this compound |
| COSY | ¹H-¹H (through-bond) | Confirms the -CH₂-CH-CH₂- spin system of the butyric acid chain. sdsu.edu |
| HSQC | ¹H-¹³C (one-bond) | Assigns each proton in the molecule to its directly attached carbon atom. scribd.com |
| HMBC | ¹H-¹³C (multiple-bond) | Confirms connectivity between the butyric acid chain and the phenyl ring; assigns quaternary carbons. youtube.com |
| NOESY | ¹H-¹H (through-space) | Provides information on the 3D structure and relative stereochemistry of the molecule. wikipedia.orgmdpi.com |
Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorinated molecules. nih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it easy to detect. ed.ac.uk A key advantage is the absence of natural fluorine in most biological systems, which means ¹⁹F NMR spectra have no background signals. nih.gov
For derivatives of this compound where bromine or hydrogen atoms are substituted with fluorine (e.g., (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid), ¹⁹F NMR is an essential tool. nih.gov The chemical shift of fluorine is extremely sensitive to its local environment, providing a clear window into conformational changes or binding events. ed.ac.uk This makes fluorinated analogs powerful probes for studying interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Through-space scalar couplings between fluorine atoms can also provide specific distance restraints for structural analysis. anu.edu.au
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. lcms.cz
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). nfdi4chem.de This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₀H₁₂BrNO₂), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but different elemental compositions. nfdi4chem.de The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.
Table 4: HRMS Data for this compound (C₁₀H₁₂BrNO₂)
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₀H₁₃⁷⁹BrNO₂⁺ | 274.0124 |
| [M+H]⁺ | C₁₀H₁₃⁸¹BrNO₂⁺ | 276.0104 |
| [M+Na]⁺ | C₁₀H₁₂⁷⁹BrNNaO₂⁺ | 295.9943 |
| [M+Na]⁺ | C₁₀H₁₂⁸¹BrNNaO₂⁺ | 297.9923 |
| [M-H]⁻ | C₁₀H₁₁⁷⁹BrNO₂⁻ | 271.9982 |
| [M-H]⁻ | C₁₀H₁₁⁸¹BrNO₂⁻ | 273.9962 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and sensitive analytical tool for the detailed analysis of this compound. This technique is adept at assessing the purity of the compound and analyzing complex mixtures containing the parent molecule, its precursors, and potential degradation products. The coupling of liquid chromatography's separation capabilities with the mass-selective detection of mass spectrometry allows for high specificity and low detection limits.
In a typical LC-MS analysis, a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is employed. nih.govmdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), with an additive such as formic acid to improve ionization efficiency. nih.govmdpi.com Detection is commonly performed using an electrospray ionization (ESI) source, often in negative ion mode for acidic compounds, followed by a mass analyzer. nih.gov Selected Reaction Monitoring (SRM) can be utilized for quantitative analysis, providing enhanced sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This method is robust for determining the presence of the target analyte and quantifying it even in complex matrices like biological fluids or cell culture media. nih.govmdpi.com
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 or PFP | nih.govmdpi.com |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | nih.govmdpi.com |
| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) or Selected Ion Monitoring (SIM) | nih.govmdpi.com |
| Run Time | 7-15 minutes | nih.govnih.gov |
| Quantification Limit | Can reach sub-micromolar levels (e.g., 0.3-0.8 µmol/L) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com Therefore, a crucial derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. sigmaaldrich.comnih.gov
A common derivatization strategy is silylation, which involves replacing the active hydrogens on the amine (-NH2) and carboxylic acid (-COOH) functional groups with a nonpolar moiety. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov These derivatives are significantly more volatile and less prone to degradation at the high temperatures of the GC inlet and column. sigmaaldrich.com
Once derivatized, the sample is injected into the GC-MS system. The GC column separates the derivatives based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra provide a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification. sigmaaldrich.com This method is particularly useful for identifying and quantifying volatile impurities or byproducts from the synthesis of this compound after they have been appropriately derivatized.
| Parameter | Typical Condition | Source |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | sigmaaldrich.comnih.gov |
| Derivative Type | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.comnih.gov |
| Ionization Mode | Electron Impact (EI) | sigmaaldrich.com |
| Analysis Goal | Identification of derivatized analyte and volatile impurities | sigmaaldrich.com |
| Key Spectral Data | Characteristic fragmentation patterns (e.g., M-15, M-57) | sigmaaldrich.com |
Chromatographic Separation and Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are essential, as they often exhibit different pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov
Two primary strategies are employed for chiral HPLC separations. The first involves the use of a chiral stationary phase (CSP). nih.gov CSPs are packed with a chiral selector that transiently interacts with the enantiomers, forming diastereomeric complexes with different stabilities. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. Protein-based CSPs, such as those using human serum albumin (HSA), are one class of selectors used for this purpose. nih.gov
The second approach is pre-column derivatization with a chiral derivatizing agent (CDA). nih.govnih.gov In this method, the enantiomeric mixture is reacted with a pure enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral HPLC column. nih.gov For instance, a highly sensitive chiral resolution labeling reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA) can be used to derivatize amino acids, enabling their simultaneous separation and identification by LC-MS. nih.gov
| Method | Principle | Typical Application | Source |
| Chiral Stationary Phase (CSP) | Differential interaction between enantiomers and a chiral selector immobilized on the stationary phase. | Direct separation of enantiomers without derivatization. | nih.gov |
| Pre-column Derivatization | Reaction of enantiomers with a chiral derivatizing agent to form separable diastereomers. | Indirect separation on a standard achiral column; can enhance detection sensitivity. | nih.govamericanlaboratory.com |
Analytical and Preparative HPLC for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of purity and the preparative isolation of this compound. dntb.gov.uanih.gov
Analytical HPLC is used to assess the purity of a sample by separating the main compound from any impurities. A common setup involves a reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape. dntb.gov.uahplc.eu Detection is typically achieved using a UV detector at a wavelength where the aromatic ring of the compound absorbs light. dntb.gov.ua The resulting chromatogram shows peaks corresponding to the different components of the mixture, and the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. harvardapparatus.com
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to isolate and purify larger quantities of the compound. nih.gov This involves using columns with a larger diameter, a higher stationary phase capacity, and higher mobile phase flow rates. hplc.eu Fractions of the eluent are collected as they exit the detector, and those containing the purified compound of interest are combined. This technique is crucial for obtaining highly pure material for further research and characterization. nih.gov
| HPLC Mode | Column Type | Mobile Phase Example | Purpose | Source |
| Analytical | Standard bore (e.g., 4.6 mm ID) C18 | Water/Acetonitrile + 0.1% TFA | Purity assessment, quantification | dntb.gov.uahplc.eu |
| Preparative | Large bore (>20 mm ID) C18 | Scaled-up version of analytical mobile phase | Isolation and purification of milligram to gram quantities | nih.gov |
Gas Chromatography (GC) for Volatile Impurities and Derivatized Products
Gas Chromatography (GC), as a standalone technique without a mass spectrometer, is also valuable in the analysis of this compound. Its primary applications are the detection of volatile impurities from the synthetic process and the purity analysis of the derivatized product. sigmaaldrich.com
Similar to GC-MS, the analysis of the non-volatile this compound by GC requires prior derivatization to increase its volatility. sigmaaldrich.com Once derivatized, GC can effectively separate the target compound from any derivatized impurities. The retention time of the peak is a characteristic property that can be used for identification when compared against a known standard. The peak area is proportional to the concentration, allowing for quantitative purity assessment.
Furthermore, GC is highly effective for analyzing residual solvents or volatile reagents that may be present as impurities from the synthesis and purification steps. In this case, no derivatization is needed for the volatile impurities themselves. A sample of the compound is dissolved in a suitable solvent and injected directly into the GC, where the volatile components are separated and detected.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions and for preliminary screening of samples. researchgate.netnih.gov In the synthesis of this compound, TLC is an invaluable tool for determining the point of reaction completion. thieme.de
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a thin layer of silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). nih.gov
By comparing the spots of the reaction mixture with spots of the starting materials and the expected product, a chemist can visually track the consumption of reactants and the formation of the product. thieme.de The completion of the reaction is indicated by the disappearance of the starting material spot. TLC is also used to identify the optimal solvent system for a larger-scale separation by column chromatography. researchgate.net
| Feature | Description | Application in Synthesis | Source |
| Principle | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Qualitative analysis of reaction mixtures. | nih.gov |
| Primary Use | Monitoring the progress of a reaction by observing the disappearance of reactants and appearance of products. | Determining reaction endpoint. | thieme.de |
| Secondary Use | Screening for optimal solvent conditions for column chromatography. | Method development for purification. | researchgate.net |
| Advantages | Rapid, inexpensive, requires minimal sample. | Routine checks during synthesis. | researchgate.netnih.gov |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features: the amino group, the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.
In the solid state, amino acids typically exist as zwitterions, which influences the vibrational frequencies of the amino and carboxyl groups. The primary amine group, as an ammonium (B1175870) ion (-NH3+), would show stretching vibrations in the range of 3000-3300 cm⁻¹. The carboxylic acid group, as a carboxylate ion (-COO⁻), would display a strong asymmetric stretching vibration between 1560-1620 cm⁻¹ and a weaker symmetric stretching vibration near 1400 cm⁻¹.
The presence of the 2-bromophenyl group would be indicated by several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). Finally, the C-Br stretching vibration is anticipated to produce a strong absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Amino Group (-NH3+) | N-H Stretch | 3000-3300 (broad) |
| Carboxylic Acid (-COO⁻) | C=O Asymmetric Stretch | 1560-1620 |
| C=O Symmetric Stretch | ~1400 | |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C-C Stretch | 1450-1600 | |
| Carbon-Bromine Bond | C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its solid-state conformation and absolute configuration. In the crystalline state, it is anticipated that the molecule would adopt a zwitterionic form, with the amino group protonated and the carboxylic acid group deprotonated.
The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, primarily between the ammonium group (donor) and the carboxylate group (acceptor) of neighboring molecules. This hydrogen bonding network dictates the molecular packing in the crystal lattice. Analysis of a related compound, (R)-Baclofen, which has a chlorophenyl group, reveals a similar zwitterionic state and extensive hydrogen bonding in its crystal structure. uni.lu
The crystallographic data would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the solid state. For enantiomerically pure samples, the absolute configuration (R or S) at the chiral center can be determined, which is crucial for understanding its biological activity.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C₁₀H₁₂BrNO₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). For a pure sample of the compound, the experimentally determined percentages should closely match these theoretical values.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 46.53 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.69 |
| Bromine | Br | 79.904 | 1 | 79.904 | 30.96 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.43 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.40 |
| Total | 258.115 | 100.00 |
Computational Chemistry and Molecular Modeling of 3 Amino 4 2 Bromophenyl Butyric Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of molecular properties. For 3-Amino-4-(2-bromophenyl)butyric acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be instrumental in elucidating its fundamental electronic characteristics. researchgate.net
DFT calculations can quantify these effects by computing various molecular descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. In a study of other brominated organic compounds, DFT calculations have been successfully used to determine these frontier molecular orbitals and predict their chemical behavior. mdpi.com
Furthermore, DFT can be employed to predict spectroscopic properties such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, computational data can be compared with experimental results to confirm the molecular structure and provide a more detailed understanding of its spectroscopic signature.
Conformational Search and Energy Minimization Studies
Due to the presence of multiple rotatable single bonds in its butyric acid chain, this compound is a conformationally flexible molecule. A thorough conformational search is essential to identify the low-energy conformers that are most likely to be populated at physiological temperatures and thus are relevant for biological activity.
Computational methods for conformational analysis, such as systematic or stochastic search algorithms, can be employed to explore the potential energy surface of the molecule. nih.gov Each generated conformation is then subjected to geometry optimization and energy minimization, typically using force fields or quantum mechanical methods like DFT, to find the local energy minima.
The relative energies of these conformers determine their population according to the Boltzmann distribution. For flexible molecules like GABA analogs, it has been shown that multiple conformations can coexist in solution, and the bioactive conformation that binds to a receptor may not be the global minimum energy structure. nih.gov The steric bulk of the ortho-bromo substituent is expected to play a significant role in restricting the rotational freedom around the C-C bond connecting the phenyl ring and the butyric acid chain, leading to a different conformational landscape compared to its para-substituted or unsubstituted counterparts.
A representative table of relative energies for different conformers of a similar flexible molecule is presented below.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |
| 1 | -175.8° | 0.00 |
| 2 | 65.2° | 1.25 |
| 3 | -68.9° | 1.35 |
| 4 | 178.1° | 2.50 |
This table is illustrative and based on typical findings for flexible GABA analogs. The actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity and intermolecular interactions. The MEP is calculated from the total electron density and provides a visual representation of the electrostatic potential on the surface of the molecule.
For this compound, the MEP map would highlight regions of negative potential, typically associated with electronegative atoms like oxygen and bromine, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms attached to heteroatoms (like the amino and carboxyl groups), indicate sites for nucleophilic attack.
In studies of GABA and its agonists, MEP analysis has been crucial in understanding their interaction with receptors. nih.gov The zwitterionic nature of these molecules at physiological pH, with a positively charged amino group and a negatively charged carboxyl group, creates distinct electrostatic regions that are critical for binding to the complementary charged residues in the receptor's binding pocket. The presence of the bromine atom in the 2-position of the phenyl ring would introduce an additional electronegative region, potentially influencing the molecule's orientation upon approaching its biological target.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, taking into account the influence of its environment, such as a solvent or a biological receptor.
Conformational Flexibility and Dynamic Behavior in Solution
MD simulations in an explicit solvent, such as water, can provide a detailed understanding of the conformational flexibility of this compound in a more realistic physiological environment. By simulating the trajectory of the molecule over nanoseconds, one can observe the transitions between different conformational states and the timescale of these changes.
These simulations can reveal how the molecule's conformation is influenced by interactions with water molecules, such as hydrogen bonding with the amino and carboxyl groups. The dynamic behavior of the flexible butyric acid chain and the rotation of the 2-bromophenyl group can be analyzed to understand the accessible conformational space in solution. This is particularly important as the solvent can stabilize certain conformations that may be higher in energy in the gas phase. MD studies on GABA in aqueous solution have shown that the molecule adopts a range of conformations, highlighting the importance of considering its dynamic nature. researchgate.net
Simulations of Ligand-Receptor Interactions and Binding Stability
To understand the potential therapeutic action of this compound, it is crucial to investigate its interaction with its putative biological targets, such as the GABA receptors (GABA-A and GABA-B). MD simulations of the ligand-receptor complex can provide invaluable insights into the binding mode and the stability of the interaction.
These simulations typically start with a docked pose of the ligand in the receptor's binding site, obtained from molecular docking studies. The entire system, including the protein, the ligand, water molecules, and ions, is then simulated over time. Analysis of the MD trajectory can reveal the key amino acid residues involved in the interaction with the ligand through hydrogen bonds, salt bridges, and hydrophobic interactions.
For GABAergic compounds, interactions with specific charged and aromatic residues within the GABA binding sites are known to be critical for affinity and efficacy. nih.govnih.gov For instance, the positively charged amino group of the ligand often forms a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) in the receptor, while the negatively charged carboxyl group interacts with a positively charged residue (e.g., arginine or lysine). The bromophenyl group would likely engage in hydrophobic or halogen bonding interactions within a nonpolar pocket of the receptor.
Molecular Docking Studies
Molecular docking is a premier computational method in structure-based drug design, used to predict how a small molecule (a ligand) interacts with a macromolecule (a receptor, typically a protein). iaanalysis.comresearchgate.net The process models the binding orientation and conformation of the ligand within the receptor's active site, providing insights into the atomic-level interactions that drive binding. nih.gov
The primary goals of molecular docking are to predict the most likely binding pose of a ligand and to estimate its binding affinity. nih.govnih.gov The process begins with the three-dimensional structures of the ligand (this compound) and the target protein. A search algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the protein's binding pocket. hansshodhsudha.com Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity, often expressed in kcal/mol. researchgate.netmedium.com Lower energy scores typically indicate more favorable binding.
This analysis reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the target's binding site. iaanalysis.com For a molecule like this compound, which is an analog of the neurotransmitter GABA, a logical target for docking studies would be GABA receptors or related proteins like GABA transporters.
Illustrative Docking Results for this compound
Disclaimer: The following table is for illustrative purposes only. The data is hypothetical and intended to represent the type of results generated from a molecular docking study, as no specific published data for this compound was found.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| GABA-A Receptor | -8.5 | Arg120, Tyr97, Phe200 |
| GABA Transporter 1 (GAT1) | -7.9 | Ser296, Tyr140, Gly65 |
| Glutamate Decarboxylase | -6.8 | Lys313, His192, Asp281 |
Virtual screening (VS) is a computational technique used to search large libraries of molecules to find those likely to bind to a specific target. wikipedia.orgazolifesciences.com Conversely, a method known as reverse docking or target-fishing can be used to screen a single ligand against a database of numerous protein structures. This in silico approach is invaluable for identifying potential biological targets for a compound of interest and can help elucidate its mechanism of action.
In the context of this compound, the compound's structure would be systematically docked against a wide array of protein structures from databases like the Protein Data Bank (PDB). The proteins are then ranked based on the predicted binding affinity. High-ranking proteins are considered potential biological targets, providing hypotheses that can be tested experimentally. This method is particularly useful when the primary target of a molecule is unknown or when exploring potential off-target effects. nih.gov
Illustrative Target-Fishing Results for this compound
Disclaimer: The following table is for illustrative purposes only and does not represent actual experimental data. It shows how potential targets for a compound could be ranked using virtual screening.
| Rank | Potential Protein Target | Docking Score (Arbitrary Units) | Protein Class |
| 1 | GABA-A Receptor α1 Subunit | -9.2 | Ion Channel |
| 2 | GABA Transporter 1 (GAT1) | -8.8 | Transporter |
| 3 | Aldose Reductase | -8.1 | Enzyme |
| 4 | Serine/threonine-protein kinase | -7.5 | Kinase |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org These models are powerful tools in drug discovery for predicting the activity of untested molecules. fiveable.memdpi.com
To develop a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities is required. nih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. nih.govacs.org
Using statistical methods or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. acs.orgnanoschool.in While no specific QSAR models for this compound derivatives are publicly available, a hypothetical study would involve synthesizing a series of analogs, testing their activity, calculating their descriptors, and building a predictive model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. utm.my
Examples of Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Value (Calculated/Hypothetical) |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 1.95 |
| Topological | Molecular Weight | 272.12 g/mol |
| Electronic | Dipole Moment | 3.5 D |
| 3D (Geometrical) | Polar Surface Area (PSA) | 63.3 Ų |
A pharmacophore is a three-dimensional arrangement of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. numberanalytics.combenthamdirect.com Identifying a compound's pharmacophore is crucial for understanding its interaction with a receptor and for designing new molecules with similar or improved activity. fiveable.me
Pharmacophore models can be generated using two main approaches: ligand-based or structure-based. creative-biostructure.comdergipark.org.tr In a ligand-based approach, a set of active molecules is superimposed to extract common chemical features. dergipark.org.tr In a structure-based approach, the model is derived from the key interaction points within the target's binding site. creative-biostructure.com For this compound, key pharmacophoric features would likely include a hydrogen bond donor, a hydrogen bond acceptor, a negatively ionizable group (the carboxylic acid), a positively ionizable group (the amino group), and a hydrophobic or aromatic region (the bromophenyl ring). creative-biostructure.comresearchgate.net
Potential Pharmacophoric Features of this compound
| Feature Type | Chemical Moiety | Role in Binding |
| Hydrogen Bond Acceptor | Carboxyl Oxygen | Interacts with H-bond donors on the receptor |
| Hydrogen Bond Donor | Amino Group | Interacts with H-bond acceptors on the receptor |
| Negative Ionizable Area | Carboxylic Acid | Forms ionic bond with positive residues |
| Positive Ionizable Area | Amino Group | Forms ionic bond with negative residues |
| Aromatic/Hydrophobic | Bromophenyl Ring | Engages in hydrophobic/aromatic interactions |
Bioinformatics and Cheminformatics Applications
Cheminformatics applies computational tools to analyze chemical data, which is essential for managing and interpreting information about drug candidates. neovarsity.orglongdom.org For this compound, cheminformatics tools would be used to store its 2D and 3D structures, calculate physicochemical properties to assess its "drug-likeness" (e.g., using Lipinski's Rule of Five), and perform similarity searches in large chemical databases to identify commercially available or previously synthesized analogs. neovarsity.orgncsu.edu
Bioinformatics, on the other hand, deals with biological data. If virtual screening identifies potential protein targets for this compound, bioinformatics tools can be used to analyze these proteins. neovarsity.org This includes determining their function, their role in biological pathways, and their association with diseases, thereby providing a biological context for the predicted molecular interaction. excelra.com
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 272.12 g/mol | Yes (< 500) |
| LogP | 1.95 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
Structure Activity Relationship Sar Investigations of 3 Amino 4 2 Bromophenyl Butyric Acid Analogs
Stereochemical Influence on Biological Interactions
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For analogs of 3-amino-4-phenylbutyric acid, stereochemistry plays a pivotal role in their pharmacological activity.
Enantiomeric Purity and Diastereomeric Effects on Target Specificity
The pharmacological activity of many GABAergic compounds is highly dependent on their stereochemistry. In the case of phenibut, a close structural analog of 3-amino-4-(2-bromophenyl)butyric acid, the (R)-enantiomer is significantly more potent than the (S)-enantiomer at GABAB receptors. nih.govscirp.org In fact, the majority of the pharmacological activity of racemic phenibut is attributed to the (R)-phenibut enantiomer. nih.gov Studies have shown that while the (R)-enantiomer demonstrates significant affinity for GABAB receptors, the (S)-enantiomer is largely inactive at this site. ncats.io However, both enantiomers have been found to bind to the α2-δ subunit of voltage-dependent calcium channels, indicating that stereochemistry can dictate target selectivity. nih.gov
This enantiomeric specificity underscores the importance of the spatial orientation of the amino and phenyl groups for effective binding to the GABAB receptor. It is highly probable that a similar stereochemical preference exists for this compound, with the (R)-enantiomer being the more active form at GABAB receptors. Diastereomeric variations, which would arise from the introduction of additional chiral centers, would further modulate receptor affinity and selectivity, as the relative orientation of key functional groups would be altered, potentially leading to different binding poses and interactions with the receptor.
| Compound | Enantiomer | GABAB Receptor Affinity (Ki, μM) | α2-δ VDCC Subunit Affinity (Ki, μM) |
|---|---|---|---|
| Phenibut | (R)- | 92 ± 3 nih.gov | 23 nih.gov |
| Phenibut | (S)- | Inactive ncats.io | 39 nih.gov |
| Racemic Phenibut | Racemic | 177 ± 2 nih.gov | N/A |
| Baclofen (B1667701) | Racemic | 6.0 ± 1 nih.gov | 156 nih.gov |
Conformational Flexibility and its Role in Binding
The ability of a molecule to adopt different spatial conformations is integral to its binding to a receptor. For GABA analogs, conformational flexibility allows the molecule to assume the optimal geometry required for interaction with the binding pocket of the GABA receptor. nih.gov The rotation around the single bonds in the butyric acid chain of this compound allows the amino and carboxyl groups, as well as the bromophenyl ring, to orient themselves in a way that maximizes binding affinity. The introduction of the bromine atom at the ortho position of the phenyl ring can influence this flexibility. The steric bulk of the bromine atom may restrict the rotation of the phenyl ring, potentially favoring certain conformations over others. This restriction could either enhance or diminish binding affinity, depending on whether the favored conformation is conducive to receptor interaction. A review of phenibut and its derivatives highlights the importance of the phenyl ring's position for its activity. nih.govnih.gov
Impact of Bromine Substitution on Activity Profile
The presence, position, and nature of a halogen substituent on the phenyl ring can profoundly alter the pharmacological properties of a molecule.
Electronic and Steric Effects of Halogenation
Halogens exert both electronic and steric effects that can modulate a drug's activity. Electronically, bromine is an electron-withdrawing group, which can alter the acidity of the carboxylic acid and the basicity of the amino group, as well as the electronic nature of the phenyl ring. These changes can affect the molecule's ability to form hydrogen bonds and other interactions with the receptor.
Sterically, the size of the bromine atom is significant. When placed at the ortho position, it can create steric hindrance, potentially forcing the molecule into a specific conformation. This could be advantageous if that conformation is the active one, or detrimental if it prevents the molecule from adopting the necessary shape for binding. The substitution of fluorine for hydrogen in the para position of phenibut (F-phenibut) resulted in a compound with a higher affinity for the GABAB receptor than phenibut itself, indicating that halogenation can enhance potency. researchgate.net Given that bromine is larger and less electronegative than fluorine, its effects on activity would be distinct.
| Compound | Substitution | GABAB Agonist Potency (EC50, μM) |
|---|---|---|
| Phenibut | None | 1362 researchgate.net |
| F-phenibut | para-Fluoro | 23.3 researchgate.net |
| Baclofen | para-Chloro | 6.0 researchgate.net |
Modifications of the Phenyl Ring and their Pharmacological Consequences
Altering the phenyl ring itself, for instance, by replacing it with other aromatic or heteroaromatic systems, or by introducing multiple substituents, can lead to significant changes in pharmacological activity. A review on phenibut highlights that its psychopharmacological activity is similar to that of baclofen, which is a p-chloro-derivative. nih.gov This suggests that the phenyl ring is a key component for activity and that its modification is a critical aspect of SAR studies. The introduction of different substituents on the phenyl ring can modulate lipophilicity, which in turn affects the ability of the compound to cross the blood-brain barrier. Furthermore, these substituents can introduce new points of interaction with the receptor, potentially increasing affinity and or altering the functional response (e.g., from agonist to antagonist). The synthesis of various analogs with different phenyl ring substitutions is a common strategy to explore the chemical space and optimize the pharmacological profile.
Effects of Electron-Withdrawing and Electron-Donating Substituents
The nature and position of substituents on the phenyl ring of GABA analogs can significantly modulate their pharmacological activity. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), which alter the electron density of the aromatic ring through inductive and resonance effects.
Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) and nitro groups, decrease the electron density of the phenyl ring. In the context of phenibut analogs, the introduction of a chlorine atom at the para-position of the phenyl ring to yield baclofen results in a significant increase in affinity for the GABAB receptor. nih.gov This suggests that for this class of compounds, an electron-withdrawing substituent can be beneficial for activity. The bromine atom in this compound is also an electron-withdrawing group. Its position at the ortho-position may influence the conformation of the molecule through steric hindrance, which in turn could affect receptor binding.
Conversely, electron-donating groups, such as methyl or methoxy (B1213986) groups, increase the electron density of the phenyl ring. The effect of such groups on the activity of 3-amino-4-phenylbutyric acid analogs is less clear-cut and appears to be highly dependent on the specific compound and its target. In some series of compounds, electron-donating groups have been shown to be favorable for activity, while in others they are detrimental.
The table below illustrates the influence of phenyl ring substituents on the GABAB receptor binding affinity of phenibut analogs. It is important to note that this data is for phenibut (4-amino-3-phenylbutyric acid) and serves as an analogy for the potential effects of similar substitutions on this compound.
| Compound | Substituent on Phenyl Ring | GABAB Receptor Affinity (Ki, μM) |
|---|---|---|
| (R)-Phenibut | H | 92 ± 3 nih.gov |
| (R,S)-Baclofen | p-Cl | Data for the racemic mixture shows high affinity, with the R-enantiomer being the active form. nih.gov |
Exploration of Isosteric Replacements
Isosteric replacement is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. This involves substituting a functional group with another group of similar size, shape, and electronic properties. In the case of this compound, isosteric replacements could be considered for both the phenyl ring and the bromine atom.
The phenyl ring is a crucial pharmacophoric element in many GABAB receptor agonists. Its isosteric replacement with other aromatic heterocycles, such as thiophene (B33073), furan, or pyridine, could modulate the compound's activity, selectivity, and pharmacokinetic profile. For instance, replacing the phenyl ring with a thiophene ring has been a successful strategy in other classes of CNS-active drugs to maintain or improve biological activity.
The bromine atom could also be replaced by other halogens like chlorine or fluorine, or by a trifluoromethyl group. Such modifications would alter the electronic and lipophilic properties of the molecule, which could in turn affect its ability to cross the blood-brain barrier and bind to its target receptor. The choice of isostere would depend on the desired balance of properties for the final compound.
Variations of the Amino and Carboxylic Acid Functional Groups
The amino and carboxylic acid groups are fundamental for the GABA-mimetic activity of this compound, as they interact with key residues in the binding pocket of the GABAB receptor. Modifications to these groups can have a profound impact on the compound's pharmacological profile.
Modification of the Amino Group
The primary amino group is a key feature for the interaction of GABA and its analogs with the GABAB receptor. Modification of this group, for instance through N-alkylation or N-acylation, generally leads to a decrease or loss of activity. This suggests that a free, protonated amino group is essential for forming a critical ionic bond with an acidic residue in the receptor's binding site.
However, in some cases, the introduction of small alkyl groups on the nitrogen atom might be tolerated, although it often results in reduced potency. More substantial modifications, such as the introduction of bulky acyl groups, are likely to disrupt the binding of the molecule to the receptor.
Esterification or Amidation of the Carboxyl Group
The carboxylic acid group is another critical component for the activity of GABAergic compounds, as it typically forms an ionic interaction with a basic residue in the receptor. Esterification or amidation of this group masks its negative charge and can have several consequences.
From a pharmacological standpoint, such modifications generally lead to a loss of direct binding affinity for the GABAB receptor. However, esterification is a common prodrug strategy used to enhance the lipophilicity of a compound, thereby improving its absorption and ability to cross the blood-brain barrier. Once in the central nervous system, these esters can be hydrolyzed by esterases to release the active carboxylic acid. The effectiveness of this approach depends on the rate and extent of this in vivo conversion.
Amidation of the carboxyl group would result in a more stable derivative that is less likely to be hydrolyzed back to the active acid. This modification would likely lead to a significant loss of activity at the GABAB receptor.
Mechanistic Research on the Biological Activities of 3 Amino 4 2 Bromophenyl Butyric Acid Preclinical
Cellular Uptake and Transport Mechanisms (Preclinical Models)
Investigation of Transporter Substrates
The interaction of 3-Amino-4-(2-bromophenyl)butyric acid with neuronal and other cell membrane transporters is a critical area of investigation for understanding its pharmacokinetic and pharmacodynamic profile. As a γ-aminobutyric acid (GABA) analogue, its potential to be a substrate for GABA transporters (GATs) is of primary interest. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neurotransmission.
Studies on structurally similar compounds, such as Phenibut (β-phenyl-GABA) and Baclofen (B1667701) (β-(4-chlorophenyl)-GABA), suggest that a phenyl-substituted GABA structure can influence affinity for these transporters. wikipedia.org It is hypothesized that this compound may exhibit some affinity for GATs, potentially acting as a competitive inhibitor or a substrate. The specific GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) that might interact with this compound would require specific investigation using in vitro models, such as cultured astrocytes or cells expressing these transporters. nih.gov
Furthermore, its amino acid structure suggests potential interactions with other amino acid transporters. The activity-dependent transport observed with other GABA analogues into specific neuronal and glial cells highlights the complexity of these interactions. nih.gov
Table 1: Hypothetical Transporter Interaction Profile of this compound
| Transporter | Interaction Type | Affinity (Ki) | Note |
| GAT-1 | Potential Substrate/Inhibitor | Not Determined | Primary GABA transporter in neurons. |
| GAT-2 | Potential Substrate/Inhibitor | Not Determined | Found in both neurons and astrocytes. |
| GAT-3 | Potential Substrate/Inhibitor | Not Determined | Predominantly in astrocytes. |
| BGT-1 | Potential Substrate/Inhibitor | Not Determined | Betaine/GABA transporter. |
| L-type amino acid transporter (LAT1) | Potential Substrate | Not Determined | Transports large neutral amino acids. |
This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not currently available in the public domain.
Membrane Permeability Studies
The ability of this compound to cross cellular membranes, particularly the blood-brain barrier, is a key determinant of its potential central nervous system activity. The presence of the lipophilic bromophenyl group is expected to enhance its passive diffusion across lipid bilayers compared to GABA itself.
Preclinical studies on similar phenolic compounds and their interaction with GABAA receptors suggest that such molecules can influence membrane permeability. frontiersin.org In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), would be instrumental in determining the passive permeability of this compound.
Table 2: Predicted Membrane Permeability of this compound
| Assay | Predicted Permeability (Pe) | Comparison |
| PAMPA-BBB | Moderate to High | Expected to be higher than GABA. |
| Caco-2 | Moderate | Assessment of intestinal absorption. |
This table contains predicted outcomes based on structural analysis, pending experimental verification.
Biochemical Pathways and Metabolic Transformations (Preclinical Models)
The biotransformation of this compound is anticipated to follow pathways common to xenobiotics containing aromatic rings and amino acid functionalities. Preclinical assessment of drug metabolism is crucial for understanding a compound's half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. nih.gov
Identification of Major Metabolites
In preclinical models, the metabolism of this compound would likely involve Phase I and Phase II reactions.
Phase I Metabolism:
Hydroxylation: The bromophenyl ring is a likely site for hydroxylation, mediated by cytochrome P450 (CYP) enzymes. This could result in the formation of various hydroxylated isomers.
Deamination: The primary amino group could undergo oxidative deamination to form a keto acid derivative.
Debromination: While less common, enzymatic removal of the bromine atom is a possible metabolic route.
Phase II Metabolism:
Glucuronidation: The hydroxylated metabolites or the carboxylic acid group could be conjugated with glucuronic acid.
Sulfation: Phenolic metabolites could undergo sulfation.
N-Acetylation: The amino group might be acetylated by N-acetyltransferases.
The metabolism of GABA itself involves transamination to succinic semialdehyde, which then enters the Krebs cycle. youtube.com While this compound is an analogue, its bulky bromophenyl substituent may hinder direct entry into this pathway, favoring metabolism of the aromatic ring.
Table 3: Hypothetical Major Metabolites of this compound in Preclinical Models
| Metabolite | Metabolic Pathway | Predicted Activity |
| 4-(2-bromo-4-hydroxyphenyl)-3-aminobutyric acid | Aromatic Hydroxylation | Potentially active or inactive |
| 3-Keto-4-(2-bromophenyl)butyric acid | Oxidative Deamination | Likely inactive |
| This compound glucuronide | Glucuronidation | Inactive, for excretion |
| N-acetyl-3-Amino-4-(2-bromophenyl)butyric acid | N-acetylation | Likely inactive |
This table presents hypothetical metabolites for illustrative purposes. Actual metabolic profiles require experimental determination.
Enzymes Involved in Biotransformation
The primary enzymes expected to be involved in the metabolism of this compound are the cytochrome P450 superfamily, which are responsible for the oxidative biotransformation of a vast number of drugs. nih.govnih.gov
Cytochrome P450 (CYP) Enzymes: Specific isoforms such as those from the CYP2D and CYP3A families are often involved in the metabolism of compounds with aromatic rings. Studies on other bromophenol derivatives have shown interactions with various enzymes, indicating the potential for a complex metabolic profile. nih.gov
UDP-glucuronosyltransferases (UGTs): These enzymes would be responsible for the glucuronidation of hydroxylated metabolites.
Sulfotransferases (SULTs): These would mediate the sulfation of phenolic metabolites.
N-acetyltransferases (NATs): These enzymes could be involved in the acetylation of the primary amine.
GABA transaminase (GABA-T): While direct interaction may be sterically hindered, its potential role cannot be entirely excluded without experimental data. nih.gov
Table 4: Potential Enzymes in the Biotransformation of this compound
| Enzyme Family | Specific Isoforms (Examples) | Metabolic Reaction |
| Cytochrome P450 | CYP2D6, CYP3A4 | Aromatic Hydroxylation |
| UDP-glucuronosyltransferases | UGT1A, UGT2B | Glucuronidation |
| Sulfotransferases | SULT1A1, SULT1E1 | Sulfation |
| N-acetyltransferases | NAT1, NAT2 | N-acetylation |
| Aminotransferases | GABA-T | Transamination |
This table lists potential enzymes based on the chemical structure of the compound. The specific involvement of each enzyme requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
